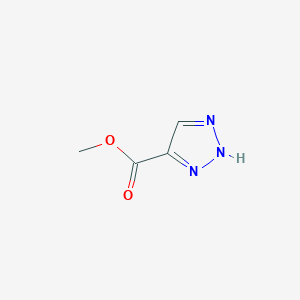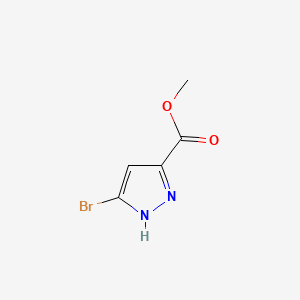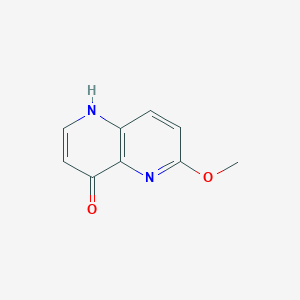
6-Methoxy-1,5-naphthyridin-4-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives has been covered in various studies . These heterocycles present significant importance in the field of medicinal chemistry because many of them exhibit a variety of biological activities . The published strategies related to the synthesis of 1,5-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted .Molecular Structure Analysis
The molecular structure of 6-Methoxy-1,5-naphthyridin-4-ol is C9H8N2O2 . The InChI code for this compound is 1S/C9H8N2O/c1-6-2-3-7-9 (11-6)8 (12)4-5-10-7/h2-5H,1H3, (H,10,12) .Chemical Reactions Analysis
The reactivity of 1,5-naphthyridine compounds with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes has been studied . For instance, 6-Methoxy-1,5-naphthyridin-4-ol can be synthesized via a reaction with phosphorus tribromide in N,N-dimethyl-formamide at 0 - 20℃ .Physical And Chemical Properties Analysis
6-Methoxy-1,5-naphthyridin-4-ol has a molecular weight of 176.17 . It is a light yellow solid and should be stored in a sealed, dry place at 2-8°C .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Biological Activities
6-Methoxy-1,5-naphthyridin-4-ol belongs to the class of 1,5-naphthyridines, which exhibit diverse biological properties. Researchers have investigated its potential as a drug candidate, focusing on the following aspects:
Anticancer Properties: Studies suggest that 6-Methoxy-1,5-naphthyridin-4-ol may possess anticancer activity. It could inhibit tumor cell growth, induce apoptosis, or interfere with specific signaling pathways. Further research is needed to elucidate its mechanisms and evaluate its efficacy against different cancer types .
Anti-HIV Activity: Functionalized 1,5-naphthyridines, including derivatives of 6-Methoxy-1,5-naphthyridin-4-ol, have shown promise as anti-HIV agents. These compounds may interfere with viral replication or entry into host cells. Specific modifications to the core structure can enhance their potency .
Anti-Inflammatory and Antioxidant Effects: The methoxy group in 6-Methoxy-1,5-naphthyridin-4-ol contributes to its antioxidant properties. Researchers have explored its potential in mitigating oxidative stress and inflammation-related diseases. These effects may be attributed to its ability to scavenge free radicals and modulate inflammatory pathways.
Synthetic Strategies and Reactivity
Synthesis: Various synthetic strategies have been employed to access 1,5-naphthyridines, including 6-Methoxy-1,5-naphthyridin-4-ol. These methods involve cyclization reactions, functional group transformations, and metal-catalyzed processes. Researchers have optimized conditions to achieve high yields and regioselectivity.
Reactivity: 6-Methoxy-1,5-naphthyridin-4-ol reacts with electrophilic and nucleophilic reagents. For instance, alkyl halides yield N-alkyl-substituted derivatives. Additionally, the compound undergoes oxidation, reduction, and cross-coupling reactions. Its reactivity profile informs its potential applications .
Metal Complexes
Researchers have explored the coordination chemistry of 6-Methoxy-1,5-naphthyridin-4-ol with transition metals. These metal complexes exhibit unique properties and may find applications in catalysis, luminescence, or biological imaging. For example, ruthenium complexes containing this ligand have been synthesized and characterized .
Wirkmechanismus
Target of Action
It’s known that 1,6-naphthyridines, a closely related class of compounds, have been used extensively in treating various types of cancers, acting as antitumor or anti-proliferative agents, and as potential inhibitors of topo-i, mtor, p38 mitogen-activated protein kinase, c-met kinase, spleen tyrosine kinase (syk), proteasome, and cytotoxic inhibitors .
Mode of Action
The mode of action of 1,6-naphthyridines involves interactions with their targets leading to inhibition of key enzymes and proteins, thereby disrupting the normal functioning of cancer cells .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion can significantly influence the compound’s action .
Result of Action
Based on the known effects of related compounds, it can be inferred that it may have anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets . .
Safety and Hazards
Eigenschaften
IUPAC Name |
6-methoxy-1H-1,5-naphthyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-8-3-2-6-9(11-8)7(12)4-5-10-6/h2-5H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMACLPPRSQXHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)NC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464024 | |
| Record name | 6-methoxy-1,5-naphthyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23443-25-6 | |
| Record name | 6-methoxy-1,5-naphthyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





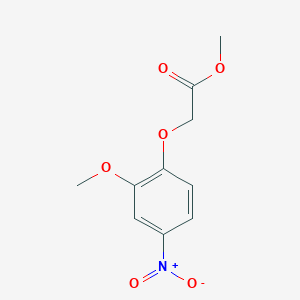
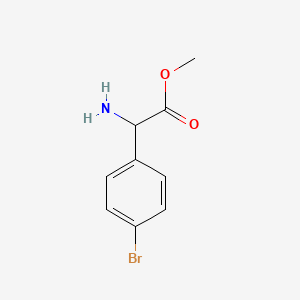

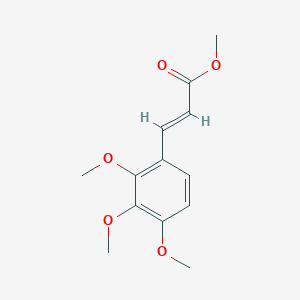
![Methyl 4-[(methylamino)sulfonyl]benzoate](/img/structure/B3022473.png)
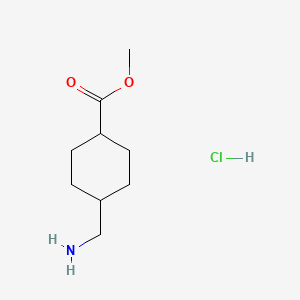

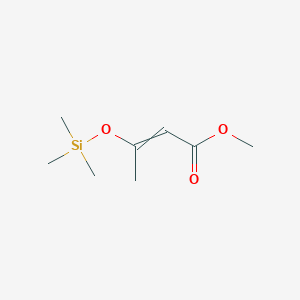
![Methyl 3-[methyl(1-methylpyrrolidin-3-yl)amino]propanoate](/img/structure/B3022481.png)
